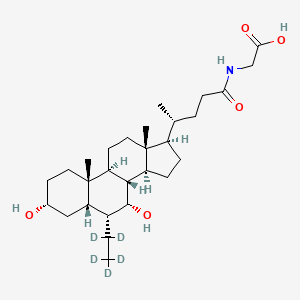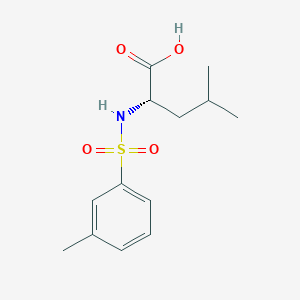
(m-Tolylsulfonyl)-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(m-Tolylsulfonyl)-L-leucine is an organic compound with the molecular formula C13H19NO4S. It is a derivative of L-leucine, an essential amino acid, and features a tolylsulfonyl group attached to the amino acid structure. This compound is often used in organic synthesis and research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (m-Tolylsulfonyl)-L-leucine typically involves the reaction of L-leucine with m-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
- Dissolve L-leucine in dichloromethane.
- Add triethylamine to the solution.
- Slowly add m-toluenesulfonyl chloride while maintaining the temperature below 5°C.
- Stir the reaction mixture for several hours.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, reagent addition, and reaction time, leading to a more efficient and scalable process.
化学反应分析
Types of Reactions
(m-Tolylsulfonyl)-L-leucine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfinyl or thiol derivatives.
Substitution: The tolylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(m-Tolylsulfonyl)-L-leucine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the tolylsulfonyl group into molecules.
Biology: Studied for its potential role in modifying peptides and proteins.
Medicine: Investigated for its potential therapeutic applications, including as a building block for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (m-Tolylsulfonyl)-L-leucine involves its ability to interact with various molecular targets through its functional groups. The tolylsulfonyl group can form strong interactions with nucleophiles, while the leucine moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions enable the compound to modify biological molecules and influence biochemical pathways.
相似化合物的比较
Similar Compounds
(m-Tolylsulfonyl)glycine: Similar structure but with glycine instead of leucine.
(m-Tolylsulfonyl)proline: Contains proline instead of leucine.
(p-Tolylsulfonyl)-L-leucine: Similar compound with the sulfonyl group attached to the para position of the tolyl ring.
Uniqueness
(m-Tolylsulfonyl)-L-leucine is unique due to the presence of the leucine moiety, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for studying the effects of sulfonyl groups on amino acids and for developing new synthetic methodologies.
属性
分子式 |
C13H19NO4S |
|---|---|
分子量 |
285.36 g/mol |
IUPAC 名称 |
(2S)-4-methyl-2-[(3-methylphenyl)sulfonylamino]pentanoic acid |
InChI |
InChI=1S/C13H19NO4S/c1-9(2)7-12(13(15)16)14-19(17,18)11-6-4-5-10(3)8-11/h4-6,8-9,12,14H,7H2,1-3H3,(H,15,16)/t12-/m0/s1 |
InChI 键 |
NHBVUJXATNLPMN-LBPRGKRZSA-N |
手性 SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N[C@@H](CC(C)C)C(=O)O |
规范 SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC(CC(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


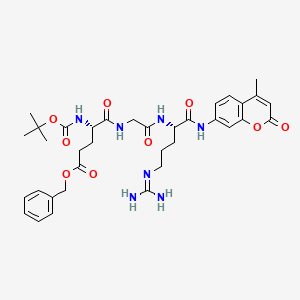

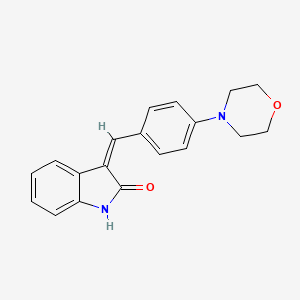
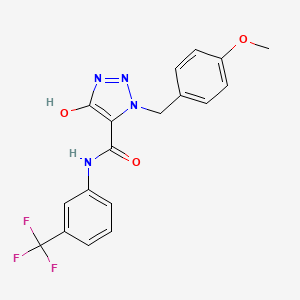

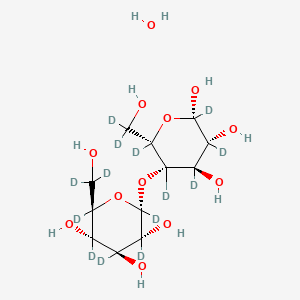
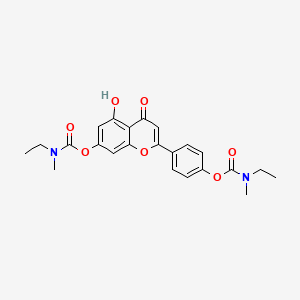



![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)
